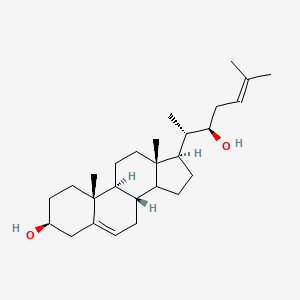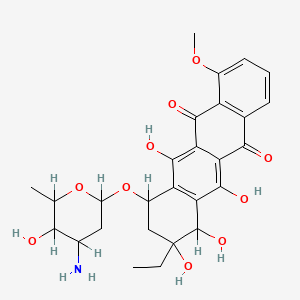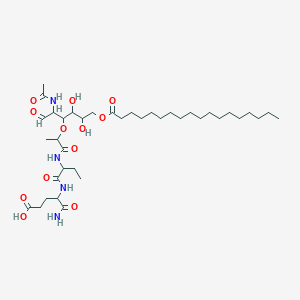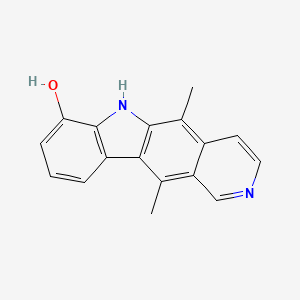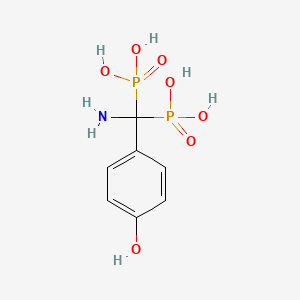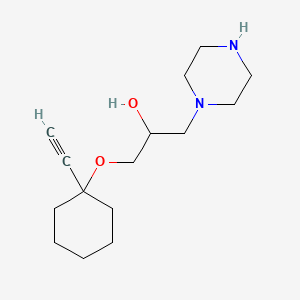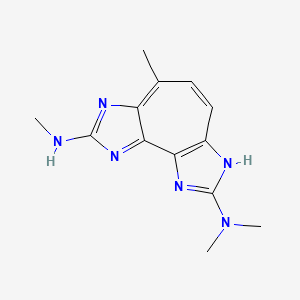
Paragracine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paragracine is a natural product found in Parazoanthus axinellae, Epizoanthus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Mechanisms of Action on Sodium Channels Paragracine, derived from the coelenterate species Parazoanthus gracilis, demonstrates a selective blocking effect on sodium channels in squid axon membranes. This blockage is characterized by its frequency-dependent manner, where the effect is contingent upon the direction and magnitude of the sodium current, rather than the membrane's absolute potential. The substance inhibits the channels exclusively from the axoplasmic side and only during outward sodium currents. Notably, this blocking can be reversed by generating inward sodium currents. Even in conditions where sodium inactivation is eliminated, such as through pronase treatment, paragracine's frequency-dependent block persists, alongside a slow time-dependent block, suggesting a slow interaction with the sodium channel binding site (Seyama, Wu, & Narahashi, 1980).
Structural Identification Paragracine's structure was elucidated through a combination of chemical and spectral analyses, alongside X-ray crystallographic examination of its dihydrobromide trihydrate form. This process confirmed paragracine as a papaverine-like active compound, further establishing its identity and potential for biological applications (Komoda, Kaneko, Yamamoto, Ishikawa, Itai, & Iitaka, 1975).
Ecosystem Diversity and Chemical Discovery The isolation of paragracine from Parazoanthus sp., along with the discovery of other ecdysteroids and known alkaloids from the same zoanthid species, underscores the marine ecosystem's potential for yielding biologically active substances. Such discoveries are instrumental for pharmacological research and understanding biological interactions in marine ecosystems (Searle & Molinski, 1995).
Propiedades
Número CAS |
57695-32-6 |
|---|---|
Nombre del producto |
Paragracine |
Fórmula molecular |
C13H16N6 |
Peso molecular |
256.31 g/mol |
Nombre IUPAC |
4-N,12-N,12-N,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(10),2,4,6,8,12-hexaene-4,12-diamine |
InChI |
InChI=1S/C13H16N6/c1-7-5-6-8-10(18-13(15-8)19(3)4)11-9(7)16-12(14-2)17-11/h5-6H,1-4H3,(H,15,18)(H,14,16,17) |
Clave InChI |
CXHKQUKWIWQJDW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C |
SMILES canónico |
CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C |
Otros números CAS |
57695-32-6 |
Sinónimos |
2-(dimethylamino)-8-(methylamino)-6-methyl-1,3,7,9-tetraazacyclopent(e)azulene paragracine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



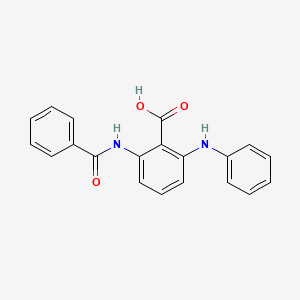
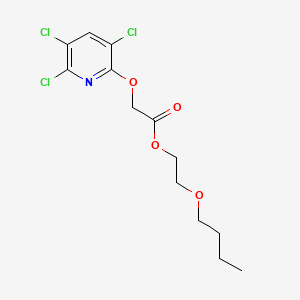
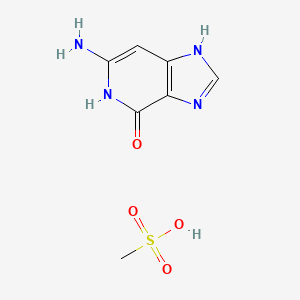
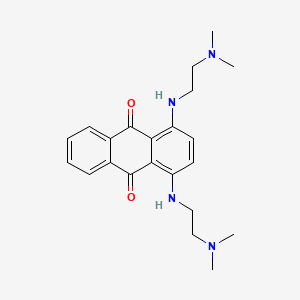
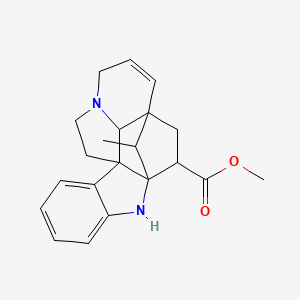
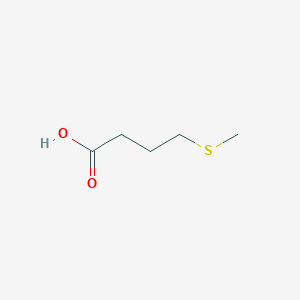
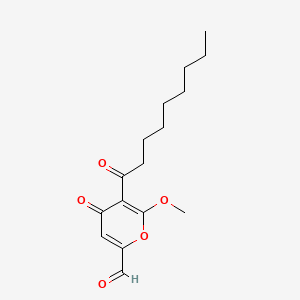
![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)
